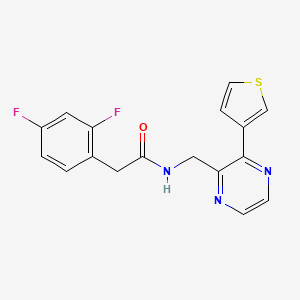

2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Description

This compound is a fluorinated acetamide derivative featuring a pyrazine core substituted with a thiophen-3-yl group and a 2,4-difluorophenyl moiety. The acetamide linker bridges the pyrazine and aromatic fluorinated groups, a design common in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3OS/c18-13-2-1-11(14(19)8-13)7-16(23)22-9-15-17(21-5-4-20-15)12-3-6-24-10-12/h1-6,8,10H,7,9H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLUDFSLFMTSCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(=O)NCC2=NC=CN=C2C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a synthetic compound with the molecular formula C17H13F2N3OS. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The compound features:

- Molecular Weight : 345.37 g/mol

- IUPAC Name : 2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

- Structure : The structure includes a difluorophenyl group, a thiophene moiety, and a pyrazine ring, which are known for contributing to various biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiophene and pyrazine have shown promise as inhibitors of cancer cell proliferation. The specific mechanisms may involve:

- Inhibition of Enzyme Activity : Targeting enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : Promoting programmed cell death in cancerous cells.

Antimicrobial Effects

Compounds containing thiophene rings are often evaluated for their antimicrobial properties. Preliminary data suggest that 2-(2,4-difluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide may possess activity against various bacterial strains.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Target Interaction : The compound may interact with specific receptors or enzymes, modulating their activity.

- Cell Signaling Pathways : It could interfere with critical signaling pathways involved in cell growth and survival.

Case Studies and Experimental Data

- Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values indicate significant potency in inhibiting cell growth.

- Mechanistic Studies : Research has shown that exposure to the compound results in cell cycle arrest at the G0/G1 phase, suggesting a halt in cellular proliferation.

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | A549 | 5.7 | Induced apoptosis |

| Study B | MCF7 | 8.3 | Cell cycle arrest at G0/G1 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

Patent and Industrial Relevance

- Compounds with pyrazine-thiophene scaffolds are frequently patented for therapeutic applications (e.g., , Eli Lilly), suggesting the target compound may have undisclosed pharmaceutical uses .

- Agricultural analogs (e.g., pretilachlor in ) prioritize cost-effective synthesis and environmental persistence, unlike the target compound’s likely focus on target potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.